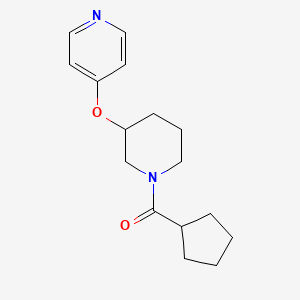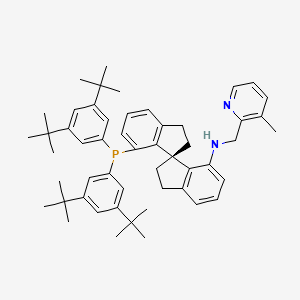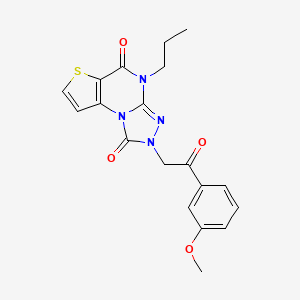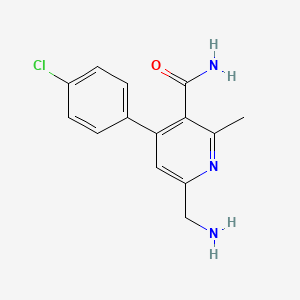
3-Ethoxy-5-(trifluoromethyl)-1h-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-5-trifluoromethylphenylboronic acid is a chemical compound with the molecular formula C9H10BF3O3 . It is used in laboratory research .
Molecular Structure Analysis
The molecular weight of 3-Ethoxy-5-trifluoromethylphenylboronic acid is 233.98 g/mol . The InChI code for this compound is 1S/C9H10BF3O3/c1-2-16-8-4-6 (9 (11,12)13)3-7 (5-8)10 (14)15/h3-5,14-15H,2H2,1H3 .Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder . and should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Martins et al. (2013) explored the use of brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives, including 3-ethoxy-5-(trifluoromethyl)-1H-pyrazoles, via a cyclocondensation reaction with hydrazine monohydrate in ethanol. This process also resulted in the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles, showcasing a versatile synthesis method for pyrazole derivatives with moderate to good yields (Martins et al., 2013).
Cycloaddition Reactions : In a study by Zhang et al. (2014), regioselective cycloaddition of trifluorodiazoethane with electron-deficient allenes was conducted. This procedure led to the formation of 3-(trifluoromethyl)pyrazoles, demonstrating the utility of such reactions in synthesizing pyrazole derivatives (Zhang et al., 2014).
Electrochemical Behavior : The study of 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles by Costea et al. (2006) highlighted the electrochemical properties of pyrazole derivatives. This research provides insights into the anodic oxidation mechanisms of these compounds, which are crucial in understanding their behavior in various chemical environments (Costea et al., 2006).
Biological Applications
Antimycobacterial Activity : A study by Almeida da Silva et al. (2008) on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-(isonicotinoyl) pyrazoles demonstrated significant antimicrobial activity against both INH-susceptible and resistant strains of Mycobacterium tuberculosis. This finding highlights the potential of pyrazole derivatives in developing new antimycobacterial agents (Almeida da Silva et al., 2008).
Fungicidal and Nematocidal Activities : Zhao et al. (2017) synthesized a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, showing weak fungicidal but notable nematocidal activities. This research underscores the diverse biological applications of pyrazole derivatives in agriculture and pest control (Zhao et al., 2017).
Applications in Material Science
- Lithium Ion Battery Electrolytes : A study by von Aspern et al. (2020) focused on a methylated pyrazole derivative, 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, for high-voltage applications in lithium-ion batteries. This research offers significant insights into the improvement of lithium-ion battery performance through the use of functional pyrazole additives (von Aspern et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-2-12-5-3-4(10-11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWUSYPRKBSOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2936131.png)



![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2936137.png)

![4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2936139.png)
![N-[(4-Morpholin-4-yloxan-4-yl)methyl]but-2-ynamide](/img/structure/B2936140.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2936141.png)
![5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2936146.png)
![1-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2936147.png)
![4-(3,4-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2936149.png)


